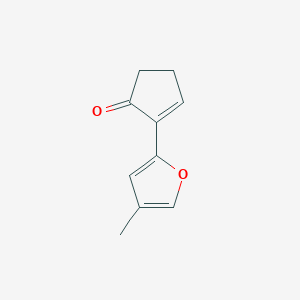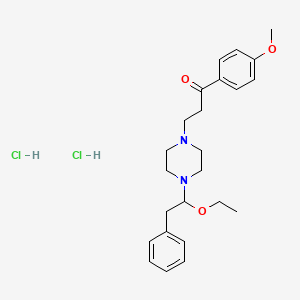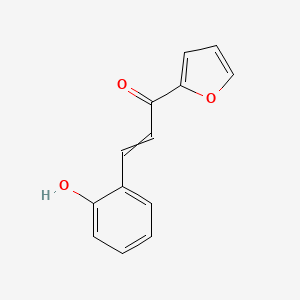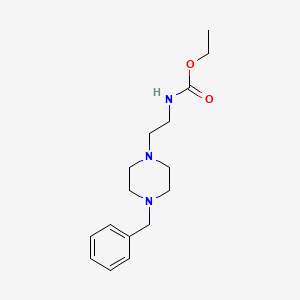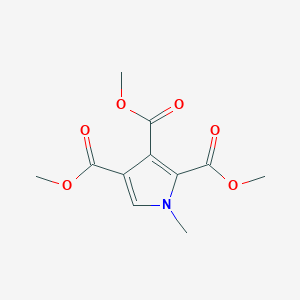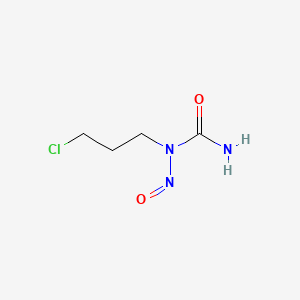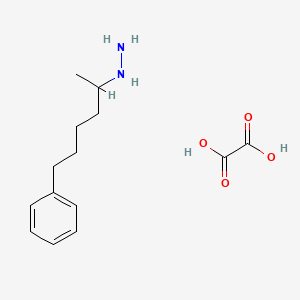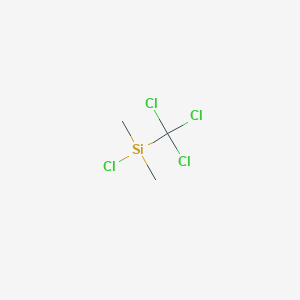
Chloro(dimethyl)(trichloromethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trichloromethyl)dimethylchlorosilane is an organosilicon compound with the chemical formula C3H6Cl4Si. It is a colorless liquid with a sharp odor similar to that of hydrochloric acid. This compound is primarily used as a precursor in the synthesis of various silicon-based materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions
(trichloromethyl)dimethylchlorosilane can be synthesized through the reaction of dimethyldichlorosilane with carbon tetrachloride in the presence of a catalytic amount of triphenylphosphine . The reaction proceeds smoothly under mild conditions to produce (trichloromethyl)dimethylchlorosilane in good yield.
Industrial Production Methods
In industrial settings, the production of (trichloromethyl)dimethylchlorosilane often involves the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C) . This method is commonly used in the production of various chlorosilanes, including (trichloromethyl)dimethylchlorosilane.
化学反応の分析
Types of Reactions
(trichloromethyl)dimethylchlorosilane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction .
Hydrolysis: When exposed to water, (trichloromethyl)dimethylchlorosilane undergoes hydrolysis to form silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols converts (trichloromethyl)dimethylchlorosilane into alkoxysilanes, releasing hydrochloric acid as a byproduct.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Alcoholysis: Alcohols such as methanol are used, and the reaction can be carried out at room temperature.
Reduction: Alkali metals like sodium are used as reducing agents, and the reaction is conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Polysilynes and sodium chloride.
科学的研究の応用
(trichloromethyl)dimethylchlorosilane has a wide range of applications in scientific research and industry :
Chemistry: Used as a precursor in the synthesis of various silicon-based materials and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of (trichloromethyl)dimethylchlorosilane involves its reactivity with water and other nucleophiles . The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of silanols and other silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and polymer synthesis.
類似化合物との比較
(trichloromethyl)dimethylchlorosilane can be compared with other similar compounds such as methyltrichlorosilane and trichlorosilane :
Methyltrichlorosilane: Similar in structure but contains one methyl group and three chlorine atoms bonded to silicon. It is also used as a precursor for silicon-based materials.
Trichlorosilane: Contains three chlorine atoms and one hydrogen atom bonded to silicon. It is primarily used in the production of ultrapure silicon for the semiconductor industry.
Conclusion
(trichloromethyl)dimethylchlorosilane is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various silicon-based materials make it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
chloro-dimethyl-(trichloromethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c1-8(2,7)3(4,5)6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQOFBDJVVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503127 |
Source


|
| Record name | Chloro(dimethyl)(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-30-7 |
Source


|
| Record name | Chloro(dimethyl)(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)

